molecular formula C12H19N3O5 B055433 5-(3-Aminopropyl)-2'-deoxyuridine CAS No. 118573-62-9

5-(3-Aminopropyl)-2'-deoxyuridine

Cat. No. B055433
M. Wt: 285.3 g/mol
InChI Key: XSQLSBQNMAQBSL-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Aminopropyl)-2'-deoxyuridine, commonly known as APU, is a modified nucleoside that has been extensively studied for its potential applications in scientific research. APU is a derivative of deoxyuridine, a nucleoside that is a building block of DNA. The addition of an amino-propyl group to the deoxyuridine molecule alters its chemical and biological properties, making it useful for a variety of applications.

Mechanism Of Action

APU is incorporated into DNA during replication in place of deoxyuridine. The presence of the amino-propyl group alters the chemical and biological properties of the DNA molecule, affecting its interactions with proteins and other molecules. APU can also be recognized by specific enzymes that are involved in DNA repair, leading to the removal of the modified nucleoside and the repair of the DNA molecule.

Biochemical And Physiological Effects

The presence of APU in DNA can affect the biochemical and physiological properties of cells. APU can alter the stability and structure of the DNA molecule, affecting its interactions with proteins and other molecules. The presence of APU can also affect the activity of enzymes involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

APU has several advantages for use in lab experiments. It is a well-characterized and readily available reagent that can be used to study a variety of biological processes. APU can be incorporated into DNA at specific locations, allowing for the precise mapping of protein-DNA interactions. However, the use of APU in lab experiments also has limitations. The modification of DNA with APU can affect the stability and structure of the DNA molecule, potentially leading to artifacts in experimental results.

Future Directions

The use of APU in scientific research is an active area of investigation, with many potential future directions. One area of interest is the development of new techniques for the precise incorporation of APU into DNA at specific locations. Another area of interest is the use of APU in the study of DNA damage and repair pathways. Additionally, the development of new APU derivatives with improved properties is an area of active research.

Synthesis Methods

The synthesis of APU involves the reaction of deoxyuridine with 3-aminopropylamine in the presence of a catalyst. The reaction results in the formation of APU, which is then purified using various chromatography techniques. The synthesis of APU is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

APU has been used extensively in scientific research as a tool to study DNA replication and repair. APU is incorporated into DNA during replication and can be used to study the interaction of proteins with the DNA molecule. APU has also been used to study the effects of DNA damage on cell growth and proliferation.

properties

CAS RN

118573-62-9

Product Name

5-(3-Aminopropyl)-2'-deoxyuridine

Molecular Formula

C12H19N3O5

Molecular Weight

285.3 g/mol

IUPAC Name

5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1

InChI Key

XSQLSBQNMAQBSL-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O

Other CAS RN

118573-62-9

synonyms

2'-deoxy-5-(3-aminopropyl)uridine
5-(3-aminopropyl)-2'-deoxyuridine
5-APDU

Origin of Product

United States

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